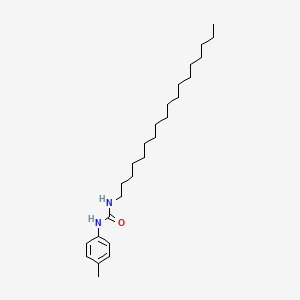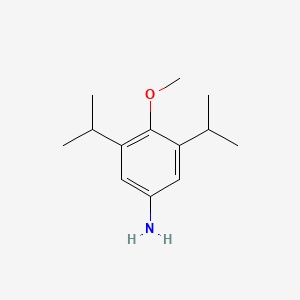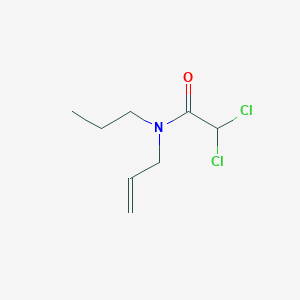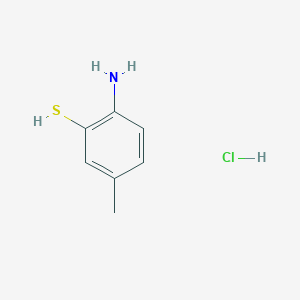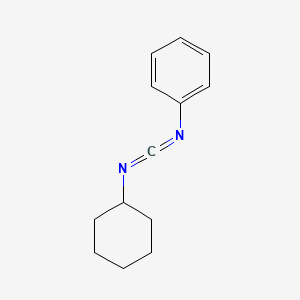
N-cyclohexyl-N'-phenylcarbodiimide
Vue d'ensemble
Description
“N-cyclohexyl-N’-phenylcarbodiimide” is a type of carbodiimide . Carbodiimides are a group of organic compounds that have the functional group RN=C=NR. They are used in a variety of applications in organic chemistry . In particular, N-cyclohexyl-N’-phenylcarbodiimide has been found to react with benzoyl isocyanates to form (4+2) cycloadducts .
Synthesis Analysis
Carbodiimides, including N-cyclohexyl-N’-phenylcarbodiimide, can be synthesized from thioureas and ureas. The reaction involves dehydrosulfurization of thioureas, often using mercuric oxide as a reagent. The dehydration of N,N’-dialkylureas also gives carbodiimides .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-N’-phenylcarbodiimide is similar to other carbodiimides, with a central N=C=N core. The C=N distances are short, characteristic of double bonds. Carbodiimides are chiral, possessing C2-symmetry and therefore axial chirality .Chemical Reactions Analysis
N-cyclohexyl-N’-phenylcarbodiimide has been found to react with benzoyl isocyanates to give (4+2) cycloadducts of isocyanates to the cyclohexyl-N=C bond in the carbodiimide. Upon treatment with neutral alumina, these (4+2) cycloadducts can be easily isomerized into 1,3,5-triazines .Applications De Recherche Scientifique
Peptide Synthesis Enhancement
N-cyclohexyl-N'-phenylcarbodiimide exhibits significant potential in the field of peptide synthesis. A study by Izdebski, Pachulska, and Orłowska (2009) highlights its efficacy in facilitating peptide bond formation in solid-phase synthesis, comparing favorably to commonly used reagents like DCC (N,N'-Dicyclohexylcarbodiimide) (Izdebski, Pachulska, & Orłowska, 2009).
Cycloaddition Reactions
Tsuge and Sakai (1972) explored cycloaddition reactions involving N-cyclohexyl-N'-phenylcarbodiimide, revealing its capacity to form (4+2) cycloadducts with benzoyl isocyanates. This property is significant for organic synthesis and the construction of complex molecular structures (Tsuge & Sakai, 1972).
Fluorescent Analogues in Biochemistry
In biochemical research, fluorescent analogues of carbodiimides, like N-cyclohexyl-N'-phenylcarbodiimide, have been synthesized and used as probes. Pringle and Taber (1985) developed novel fluorescent analogues to study mitochondrial proton channels, demonstrating the versatility of carbodiimides in biological and biochemical applications (Pringle & Taber, 1985).
Probing Proton Translocation
Solioz (1984) discussed the use of dicyclohexylcarbodiimide, a related compound, as a probe for enzymes involved in proton translocation. This illustrates the broader applicability of carbodiimides in studying membrane-bound enzymes and their mechanisms (Solioz, 1984).
Polymer Chemistry
Carbodiimides like N-cyclohexyl-N'-phenylcarbodiimide have applications in polymer chemistry. Kamogawa et al. (1979) demonstrated the synthesis of polymerizable carbodiimides bearing a terminal vinyl group, highlighting the role of carbodiimides in creating polymers with specific functional units. This research opens up possibilities for developing new materials with tailored properties (Kamogawa et al., 1979).
Enzyme Inactivation Study
Chadwick and Thomas (1983) explored the use of N-cyclohexyl-N'-phenylcarbodiimide in studying the (Ca2+ + Mg2+)-ATPase enzyme. Their work involved the chemical modification of the enzyme, contributing to the understanding of its structure and function (Chadwick & Thomas, 1983).
Propriétés
InChI |
InChI=1S/C13H16N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPRZECOHCTTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296528 | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-phenylcarbodiimide | |
CAS RN |
3878-67-9 | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B3336732.png)

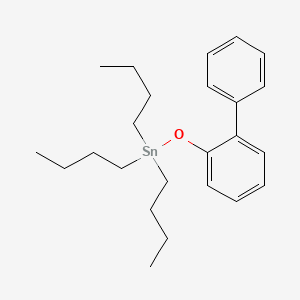
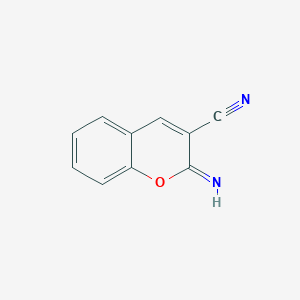
![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate](/img/structure/B3336776.png)

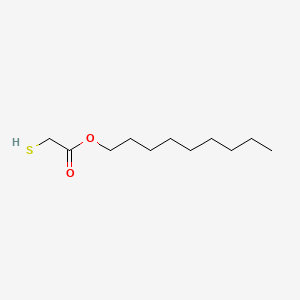
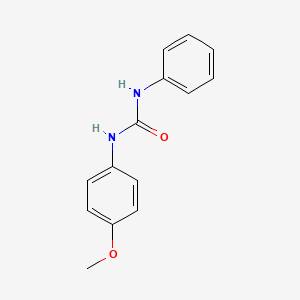

![4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one](/img/structure/B3336799.png)
